N-(4-hydroxyphenyl)-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)14(17)15-10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNXWBLKTWRVII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361081 |

Source

|

| Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54090-25-4 |

Source

|

| Record name | N-(4-hydroxyphenyl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-hydroxyphenyl)-2-methoxybenzamide: Chemical Properties, Structure, and Synthetic Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-hydroxyphenyl)-2-methoxybenzamide is a member of the benzamide class of organic compounds, a structural motif recognized as a "privileged scaffold" in the field of medicinal chemistry.[1] Its molecular architecture, which features two substituted phenyl rings linked by a stable amide bond, provides a versatile foundation for developing novel therapeutic agents and functional materials. The presence of a phenolic hydroxyl group, a methoxy group, and the amide linkage creates a molecule with specific steric and electronic properties, including the capacity for hydrogen bonding, which makes it a subject of significant interest.[1]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthetic pathways, and potential applications based on the biological activities observed in structurally related compounds.

Molecular Structure and Identification

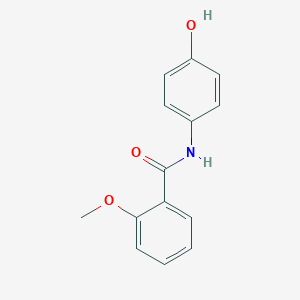

The core structure of this compound consists of a 2-methoxybenzoyl group attached to the nitrogen atom of a 4-aminophenol moiety. The ortho-position of the methoxy group on the benzoyl ring can influence the molecule's conformation, potentially enhancing its interaction with biological targets.[2]

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 54090-25-4 | [3][4] |

| Molecular Formula | C₁₄H₁₃NO₃ | [3][4] |

| Molecular Weight | 243.26 g/mol | [3] |

| InChI | InChI=1S/C14H13NO3/c1-18-13-5-3-2-4-12(13)14(17)15-10-6-8-11(16)9-7-10/h2-9,16H,1H3,(H,15,17) | [1] |

| SMILES | COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)O | N/A |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and behavior in biological systems. The properties for this compound are summarized below. Note that these values are predicted from computational models and should be confirmed experimentally.

Table 2: Predicted Physicochemical Properties

| Property | Value | Unit | Source |

| Boiling Point | 355.5 ± 27.0 | °C | [3] |

| Density | 1.275 ± 0.06 | g/cm³ | [3] |

| pKa | 10.00 ± 0.26 | [3] |

The phenolic hydroxyl group (pKa ≈ 10) and the amide proton contribute to the molecule's ability to act as a hydrogen bond donor, while the carbonyl oxygen, methoxy oxygen, and hydroxyl oxygen can act as hydrogen bond acceptors. These characteristics are crucial for its solid-state properties and potential interactions with biological macromolecules.[1]

Synthesis and Mechanism

The most direct and established method for synthesizing this compound is through the formation of an amide bond between 4-aminophenol and an activated derivative of 2-methoxybenzoic acid, typically the acyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Synthetic Pathway: Schotten-Baumann Reaction

The synthesis is commonly performed under Schotten-Baumann conditions, which involve the acylation of an amine with an acyl chloride in the presence of a base.[2] The base, typically a tertiary amine like triethylamine or pyridine, serves a critical role: it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials and Equipment:

-

4-Aminophenol

-

2-Methoxybenzoyl chloride[5]

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 4-aminophenol (1.0 eq.) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq.) to the solution.[2]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath while stirring continuously. This is crucial to control the exothermic reaction and minimize the hydrolysis of the acyl chloride.

-

Addition of Acyl Chloride: Dissolve 2-methoxybenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.[2]

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-16 hours, monitoring its progress using Thin-Layer Chromatography (TLC).

-

Workup - Quenching and Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic byproducts), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both rings, a singlet for the methoxy (-OCH₃) group protons typically around 3.8-4.0 ppm, a broad singlet for the amide (N-H) proton, and another broad singlet for the phenolic (O-H) proton. The aromatic signals would exhibit splitting patterns (doublets, triplets) corresponding to their substitution patterns.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the phenol (around 3200-3400 cm⁻¹), an N-H stretching band in a similar region, a strong C=O (amide I) stretch around 1650 cm⁻¹, and C-O stretching bands for the ether and phenol functionalities.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of 243.26.

Applications in Research and Development

This compound serves as a valuable intermediate and a foundational structure for the development of new biologically active molecules.[1]

-

Drug Discovery: The benzamide scaffold is present in numerous approved drugs. Derivatives of 4-hydroxybenzamide have been investigated for a wide range of therapeutic applications, including anticancer and antimicrobial activities.[6] Specifically, N-phenylbenzamide derivatives have been explored as potential antiviral agents.[7] The structural features of this compound make it an excellent candidate for structure-activity relationship (SAR) studies, where modifications to the phenolic or benzamide portions can be used to optimize biological activity.[1]

-

Materials Science: The capacity for strong hydrogen bonding makes this class of molecules interesting for the study of solid-state properties and the development of new materials with specific crystalline structures.[1]

Conclusion

This compound is a well-defined chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis is straightforward, relying on robust and well-understood organic reactions. The presence of multiple functional groups provides ample opportunities for further chemical modification, making it an ideal starting point for the design and synthesis of novel compounds with tailored biological or physical properties. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this versatile compound in their scientific endeavors.

References

-

N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide | C15H15NO3 | CID 497700. PubChem. [Link]

-

N-(4-hydroxyphenyl)-2,4-dimethoxybenzamide. Chemspace. [Link]

- Synthesis of 2-[Bis(4-hydroxyphenyl)methyl]-N-(3-methoxyphenyl)benzamide (Compound 1).

-

4-amino-2-hydroxy-N-(4-methoxyphenyl)benzamide | C14H14N2O3. PubChem. [Link]

-

N-Hydroxy-4-methoxybenzamide | C8H9NO3 | CID 221131. PubChem. [Link]

-

N,N-DIETHYL-2-HYDROXY-4-METHOXYBENZAMIDE. FDA Global Substance Registration System. [Link]

- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

4-Methoxybenzamide | C8H9NO2 | CID 76959. PubChem. [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

-

IR, NMR and Mass spectral data of N-(substituted phenyl)-4-hydroxy benzene sulphonamides. ResearchGate. [Link]

-

4-Hydroxybenzamide | C7H7NO2 | CID 65052. PubChem. [Link]

-

Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. [Link]

-

Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Semantic Scholar. [Link]

-

N-(2-hydroxyphenyl)-4-methoxybenzamide (C14H13NO3). PubChemLite. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

-

Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]

-

N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide (C15H15NO3). PubChemLite. [Link]

-

Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Cheméo. [Link]

-

2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969. PubChem. [Link]

-

1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. ResearchGate. [Link]

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

-

Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9). Cheméo. [Link]

-

4-Methoxy-N-(2-nitrophenyl)benzamide - Optional[13C NMR]. SpectraBase. [Link]

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide from Basic Precursors

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-(4-hydroxyphenyl)-2-methoxybenzamide, a benzamide derivative of interest in medicinal chemistry and materials science.[1] Moving beyond a simple recitation of steps, this document elucidates the causal chemistry behind the protocol, focusing on the principles of amide bond formation, the rationale for reagent selection, and self-validating analytical checkpoints. The primary synthetic pathway detailed herein involves the coupling of 2-methoxybenzoic acid and 4-aminophenol using a carbodiimide-mediated activation strategy. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible protocol grounded in established chemical principles.

Introduction and Strategic Overview

This compound is a molecule belonging to the benzamide class, a structural motif frequently explored for its potential to interact with diverse biological targets.[1] Its architecture, featuring hydrogen bond donor and acceptor groups, also makes it a subject of interest for fundamental studies in chemical and pharmaceutical sciences.[1]

The core of this synthesis is the formation of a stable amide bond. The direct condensation of a carboxylic acid (2-methoxybenzoic acid) and an amine (4-aminophenol) is notoriously challenging.[2] The acidic proton of the carboxylic acid readily protonates the basic amine, forming a highly unreactive ammonium carboxylate salt.[3][4] Overcoming this thermodynamic sink typically requires forcing conditions with high temperatures, which can lead to side reactions and decomposition, particularly with functionalized precursors like 4-aminophenol.

Therefore, a successful synthesis hinges on the strategic activation of the carboxylic acid's carbonyl group, transforming it into a potent electrophile that readily undergoes nucleophilic attack by the amine. This guide details a widely adopted and reliable method: carbodiimide-mediated coupling, which proceeds under mild conditions with high efficiency.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Group

The formation of the amide C-N bond is a cornerstone of organic synthesis, yet it is not a spontaneous process. The key is to convert the hydroxyl of the carboxylic acid into a good leaving group. Several strategies exist:

-

Acyl Halide Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction with an amine, often under Schotten-Baumann conditions, is rapid.[4][5] However, this method's harshness can be incompatible with sensitive functional groups, such as the phenol in our target molecule.

-

Peptide Coupling Reagents: A vast array of reagents developed for peptide synthesis are now standard in general amide synthesis. These reagents activate the carboxylic acid in situ under mild conditions. The most common classes include:

-

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) and Dicyclohexylcarbodiimide (DCC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by the amine to form the amide.[3]

-

Additives: To improve yields and suppress side reactions (like racemization in chiral substrates), carbodiimides are often used with additives like 1-hydroxybenzotriazole (HOBt). HOBt rapidly traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.[5]

-

For the synthesis of this compound, the EDC/HOBt coupling system is selected for its mild reaction conditions, high yields, operational simplicity, and the water-solubility of its urea byproduct, which simplifies purification.

Mechanism of EDC/HOBt Mediated Coupling

The process involves two key stages: activation and aminolysis.

-

Activation: The carboxylic acid (2-methoxybenzoic acid) attacks the carbodiimide (EDC), forming the highly reactive O-acylisourea intermediate.

-

Active Ester Formation & Aminolysis: HOBt, a superior nucleophile to the target amine at this stage, attacks the O-acylisourea, forming the HOBt-active ester and releasing the EDC-urea byproduct. The amine (4-aminophenol) then attacks the carbonyl carbon of this active ester, forming a tetrahedral intermediate that collapses to yield the desired amide and regenerate HOBt.

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Detailed Experimental Protocol

This protocol provides a self-validating system with defined checkpoints for reaction monitoring and product characterization.

Materials and Reagents

| Reagent | CAS No. | Formula | MW ( g/mol ) |

| 2-Methoxybenzoic acid | 579-75-9 | C₈H₈O₃ | 152.15 |

| 4-Aminophenol | 123-30-8 | C₆H₇NO | 109.13 |

| EDC Hydrochloride | 25952-53-8 | C₈H₁₇N₃·HCl | 191.70 |

| HOBt Hydrate | 123333-53-9 | C₆H₅N₃O·xH₂O | 135.12 (anhydrous) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. EDC is a sensitizer, and DMF is a skin and respiratory irritant.

Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzoic acid (1.52 g, 10.0 mmol, 1.0 equiv.) and 1-hydroxybenzotriazole hydrate (HOBt, 1.53 g, ~10.0 mmol, 1.0 equiv.).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 30 mL) to the flask and stir until all solids are dissolved.

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 equiv.) portion-wise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

-

Amine Addition: Add 4-aminophenol (1.09 g, 10.0 mmol, 1.0 equiv.) to the reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

-

In-Process Control (TLC): Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The disappearance of the starting materials (visualized under UV light) indicates reaction completion.

-

Work-up - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to remove unreacted acid and HOBt, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography to afford the pure this compound.[6]

Data Summary and Characterization

The successful synthesis must be validated by analytical data. The following table summarizes expected quantitative results and key characterization parameters.

| Parameter | Expected Value/Data |

| Reactant Quantities | |

| 2-Methoxybenzoic acid | 1.52 g (10.0 mmol) |

| 4-Aminophenol | 1.09 g (10.0 mmol) |

| EDC·HCl | 2.11 g (11.0 mmol) |

| HOBt·xH₂O | 1.53 g (~10.0 mmol) |

| Product Information | |

| Theoretical Yield | 2.43 g |

| Typical Actual Yield | 1.95 - 2.20 g (80-90%) |

| Appearance | Off-white to light tan solid |

| Melting Point | ~195-197 °C |

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆) | δ ~9.8 (s, 1H, -NH), ~9.2 (s, 1H, -OH), ~7.5-6.7 (m, 8H, Ar-H), ~3.8 (s, 3H, -OCH₃) |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3150 (O-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |

| MS (ESI+) | m/z 244.1 [M+H]⁺, 266.1 [M+Na]⁺ |

Conclusion

This guide outlines a robust, reproducible, and high-yielding synthesis of this compound from its fundamental precursors. By employing a well-understood EDC/HOBt coupling strategy, the inherent difficulty of direct amidation is circumvented, allowing for an efficient reaction under mild conditions. The detailed protocol, including in-process controls and post-synthesis characterization, provides a comprehensive framework for researchers to produce this valuable compound with a high degree of purity and confidence, enabling further investigation in drug discovery and materials science applications.

References

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. [Link]

-

Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. [Link]

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

-

Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. [Link]

-

Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Synthesis of N-(4-hydroxyphenyl)-4-methylbenzamide and It Analgesic Activity Test in Mice. Repository - UNAIR. [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of N-(4-hydroxyphenyl)-2-methoxybenzamide in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-hydroxyphenyl)-2-methoxybenzamide is a benzamide derivative with a structural motif that suggests potential interactions with various biological targets relevant to cancer biology.[1] While direct, in-depth research on the specific anticancer mechanism of this compound is limited, its core structure as a 2-methoxybenzamide and an N-arylbenzamide allows for the formulation of several compelling hypotheses regarding its mode of action. This guide synthesizes information from studies on structurally related compounds to propose potential mechanisms of action for this compound in cancer cells. We will explore its putative roles in the inhibition of key oncogenic signaling pathways, such as the Hedgehog and STAT3 pathways, and its potential to induce apoptosis and cell cycle arrest. Furthermore, this document provides detailed, field-proven experimental protocols to rigorously investigate these hypotheses, offering a roadmap for future research into the therapeutic potential of this and related molecules.

Introduction: The Therapeutic Potential of Benzamide Scaffolds in Oncology

The benzamide core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities.[1] In the realm of oncology, derivatives of this structure have been investigated for their capacity to inhibit cancer cell growth and induce cell death.[1] this compound belongs to this versatile class of compounds. Its molecular architecture, featuring two substituted phenyl rings linked by an amide bond, provides a framework for potential interactions with key proteins involved in cancer progression.[1] This guide will delve into the plausible molecular mechanisms through which this compound may exert its anticancer effects, drawing parallels from closely related analogues.

Postulated Mechanism of Action 1: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the formation and progression of various cancers.[2][3][4] The 2-methoxybenzamide scaffold, a key feature of this compound, has been identified as an advantageous structural component for inhibitors of this pathway.[2][3][4]

The Role of the Smoothened (Smo) Receptor

A key regulatory point in the Hh pathway is the Smoothened (Smo) receptor.[2][3][4] In the absence of Hh ligands, the Patched (Ptch) receptor inhibits Smo. Upon Hh ligand binding to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling, culminating in the activation of Gli transcription factors that drive the expression of oncogenes.[2][3][4] Structurally similar 2-methoxybenzamide derivatives have been shown to act as potent Hh pathway inhibitors by targeting the Smo receptor.[2][3][4][5][6] It is hypothesized that this compound may also bind to and inhibit Smo, thereby blocking downstream signal transduction.

Caption: Proposed inhibition of the Hedgehog pathway by this compound.

Experimental Validation: Gli-Luciferase Reporter Assay

To investigate the effect of this compound on the Hh pathway, a Gli-luciferase reporter assay is the gold standard.

Protocol:

-

Cell Line: Utilize NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

-

Plating: Seed cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or a known Smo inhibitor (e.g., Vismodegib) as a positive control.

-

Stimulation: After 1 hour of pre-treatment with the compound, stimulate the Hh pathway by adding a conditioned medium containing the Sonic hedgehog (Shh) ligand.

-

Incubation: Incubate the cells for 24-48 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency. Calculate the IC50 value for this compound. A significant reduction in Shh-induced luciferase activity would indicate inhibition of the Hh pathway.

Postulated Mechanism of Action 2: Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis.[7] The N-arylbenzamide scaffold present in this compound has been explored for its potential to inhibit STAT3 dimerization.[8]

Targeting STAT3 Dimerization

STAT3 is typically activated by phosphorylation, which leads to its dimerization, nuclear translocation, and binding to the promoter regions of target genes. Disrupting the dimerization of phosphorylated STAT3 is a key strategy for inhibiting its function. It is plausible that this compound could interfere with the STAT3 SH2 domain, preventing the protein-protein interactions necessary for dimerization.

Caption: Experimental workflow to investigate the induction of apoptosis.

Protocols:

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. An increase in the Annexin V-positive population indicates apoptosis.

-

-

Caspase-3/7 Activity Assay:

-

Plate cells in a 96-well plate and treat with the compound.

-

After the desired treatment time, add a luminogenic or fluorogenic caspase-3/7 substrate to each well.

-

Incubate at room temperature.

-

Measure luminescence or fluorescence. An increase in signal indicates the activation of effector caspases.

-

-

Western Blot for Apoptotic Markers:

-

Following treatment, prepare cell lysates.

-

Perform Western blotting as described previously.

-

Probe for key apoptotic proteins such as cleaved PARP, cleaved caspase-3, and members of the Bcl-2 family (e.g., Bax, Bcl-2). An increase in cleaved PARP and cleaved caspase-3, and an altered Bax/Bcl-2 ratio, would confirm apoptosis induction.

-

Postulated Mechanism of Action 4: Cell Cycle Arrest

Inhibition of cell proliferation can also be achieved by arresting the cell cycle at specific checkpoints. The structurally related compound N-(4-hydroxyphenyl) retinamide has been shown to induce cell cycle arrest in cancer cells. [9]

Experimental Validation: Cell Cycle Analysis by Flow Cytometry

Protocol:

-

Treatment: Treat cancer cells with this compound for 24, 48, and 72 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase would indicate cell cycle arrest at that checkpoint.

Summary and Future Directions

While the precise molecular mechanism of this compound in cancer cells remains to be fully elucidated, its chemical structure provides a strong rationale for investigating its potential as an inhibitor of the Hedgehog and STAT3 signaling pathways, as well as an inducer of apoptosis and cell cycle arrest. The experimental protocols detailed in this guide offer a comprehensive framework for rigorously testing these hypotheses. Future research should focus on these in vitro assays, followed by in vivo studies in relevant cancer models to determine the therapeutic potential of this compound.

References

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). RSC Advances. [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). RSC Publishing. [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). Semantic Scholar. [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). Semantic Scholar. [Link]

-

Design, synthesis and anticancer activity of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide. (2012). PubMed. [Link]

-

Structure−Guided Optimization of Niclosamide Derivatives as Direct STAT3 Inhibitors Targeting a Novel Binding Site. (2023). ChemRxiv. [Link]

-

c-Jun N-terminal kinase mediates apoptotic signaling induced by N-(4-hydroxyphenyl)retinamide. (1999). PubMed. [Link]

-

N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells. (1994). PubMed. [Link]

-

COMBINATION OF N-(4-HYDROXYPHENYL) RETINAMIDE AND GENISTEIN INCREASED APOPTOSIS IN NEUROBLASTOMA SK-N-BE2 AND SH-SY5Y XENOGRAFTS. (2010). National Center for Biotechnology Information. [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]

-

2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression. (2011). PubMed. [Link]

-

Cell death induced by N-(4-hydroxyphenyl)retinamide in human epidermal keratinocytes is modulated by TGF-beta and diminishes during the progression of squamous cell carcinoma. (2007). PubMed. [Link]

-

Mechanism of action for N-substituted benzamide-induced apoptosis. (2002). National Center for Biotechnology Information. [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). MDPI. [Link]

-

Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. (2019). ResearchGate. [Link]

-

Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. (2012). PubMed. [Link]

-

4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. (2013). PLoS ONE. [Link]

-

The anticancer mechanism of action of selected polyphenols in triple-negative breast cancer (TNBC). (2023). Monash University. [Link]

-

Development of new N-arylbenzamides as STAT3 dimerization inhibitors. (2013). SciSpace. [Link]

-

N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. (2008). PubMed. [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). National Center for Biotechnology Information. [Link]

-

Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. (2018). PubMed. [Link]

-

Chemical structures of representative STAT3 inhibitors. (2022). ResearchGate. [Link]

-

Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. (2022). National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. [PDF] Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition | Semantic Scholar [semanticscholar.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. scispace.com [scispace.com]

- 9. N-(4-hydroxyphenyl) retinamide induces cell cycle specific growth inhibition in PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 54090-25-4 physicochemical properties and data

An In-Depth Technical Guide to the Physicochemical and Pharmacological Profile of Desidustat (CAS No. 54090-25-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Desidustat (CAS No. 54090-25-4; also referenced as CAS No. 1616690-16-4) is a novel, orally bioavailable small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2] Developed under the synonym ZYAN1, it represents a significant advancement in the treatment of anemia associated with chronic kidney disease (CKD) by mimicking the body's physiological response to hypoxia.[2][3][4] This mechanism stimulates endogenous erythropoietin (EPO) production, enhances iron metabolism, and ultimately increases hemoglobin levels.[5] This technical guide provides a comprehensive overview of Desidustat's core physicochemical properties, its intricate mechanism of action, detailed pharmacokinetic and pharmacodynamic profiles, and a validated analytical methodology for its quantification. The information herein is synthesized from peer-reviewed literature and authoritative chemical databases to support advanced research and development activities.

Introduction: A New Paradigm in Anemia Treatment

Anemia is a common and debilitating complication of chronic kidney disease, primarily resulting from insufficient production of erythropoietin by the failing kidneys. For decades, the standard of care has involved treatment with recombinant erythropoiesis-stimulating agents (ESAs). However, ESAs require injections and can be associated with supraphysiological peaks in EPO levels.[6]

Desidustat emerges as a therapeutic alternative that leverages the cell's own oxygen-sensing pathway.[2] By inhibiting prolyl hydroxylase domain (PHD) enzymes, Desidustat stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-α), a master transcriptional regulator.[7][8] This leads to a controlled, physiological increase in endogenous EPO and coordinates the upregulation of genes involved in iron absorption and mobilization, offering a more integrated approach to treating anemia.[6][9] Having received its first approval in India, Desidustat is a key molecule in the evolving landscape of anemia management.[1][10]

Core Physicochemical Properties of Desidustat

A thorough understanding of a compound's physicochemical properties is fundamental to its development, formulation, and analytical characterization. Desidustat is a white to off-white crystalline solid.[11][12] Its key properties are summarized below.

| Property | Data | Source(s) |

| Chemical Name | N-[[1-(cyclopropylmethoxy)-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinyl]carbonyl]-glycine | [5][11] |

| Synonyms | ZYAN1, Oxemia™ | [1][13] |

| CAS Number | 54090-25-4 (Primary), 1616690-16-4 | [5][11][13] |

| Molecular Formula | C₁₆H₁₆N₂O₆ | [5][11][13] |

| Molecular Weight | 332.31 g/mol | [5][13][14] |

| Appearance | Crystalline solid | [11] |

| pKa | 3.17 | [15] |

| Log P | 0.57 | [15] |

| UV/Vis. λmax | 233, 291, 335 nm (in Ethanol) | [11] |

| Solubility | Organic Solvents: Soluble in DMSO (~3 mg/mL), DMF (~3 mg/mL), and Ethanol (~1 mg/mL).Aqueous Buffers: Sparingly soluble. For aqueous solutions, initial dissolution in DMSO followed by dilution in buffer (e.g., PBS pH 7.2) is recommended, yielding a solubility of ~0.5 mg/mL in a 1:1 DMSO:PBS solution. | [11][16] |

| Storage & Stability | Store as a crystalline solid at -20°C for ≥4 years. Aqueous solutions are not recommended for storage beyond one day. | [11] |

Mechanism of Action: HIF-1α Stabilization

Desidustat's therapeutic effect is derived from its potent inhibition of HIF-prolyl hydroxylase (PHD) enzymes.[2][7] This action interrupts the normal, oxygen-dependent degradation of HIF-α subunits, allowing them to accumulate, translocate to the nucleus, and activate gene transcription.[9][17]

The HIF-1α Signaling Pathway: Normoxia vs. Hypoxia/PHD Inhibition

Under normal oxygen conditions (normoxia), PHD enzymes utilize oxygen to hydroxylate specific proline residues on the HIF-1α subunit.[7][18] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, bind, and tag HIF-1α for rapid degradation by the proteasome.[7] Consequently, HIF-1α levels remain low, and transcription of its target genes is suppressed.

In hypoxic conditions, or in the presence of a PHD inhibitor like Desidustat, the hydroxylation of HIF-1α is blocked.[8][19] This prevents VHL-mediated degradation, leading to the stabilization and accumulation of HIF-1α.[6][9] The stabilized HIF-1α then dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT), and the resulting complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[18][] This initiates the transcription of genes crucial for adapting to low oxygen, most notably:

-

Erythropoietin (EPO): The primary hormone stimulating red blood cell production.[7]

-

Genes for Iron Metabolism: Upregulation of iron transport proteins enhances iron absorption and mobilization, while expression of the peptide hormone hepcidin is reduced, improving iron availability for erythropoiesis.[5][9]

Pharmacological and Pharmacokinetic Profile

Preclinical and clinical studies have characterized the pharmacological effects and disposition of Desidustat.

Pharmacodynamics

In preclinical models, Desidustat administration leads to a significant, dose-dependent increase in plasma EPO and reticulocyte counts.[21] It also increases levels of HIF-1α in the liver and kidney, decreases liver hepcidin, and increases serum iron levels.[11][21] In healthy human volunteers, single doses from 100 mg to 300 mg resulted in a dose-related increase in mean serum EPO levels, which returned to baseline within 24 hours.[3][22] This demonstrates a transient and physiological stimulation of the erythropoietic system.

Pharmacokinetics

The pharmacokinetic profile of Desidustat has been evaluated across multiple species and in human subjects, showing good oral absorption and a predictable exposure profile.[23]

| PK Parameter | Finding | Species/Population | Source(s) |

| Absorption (Tₘₐₓ) | ~0.25 - 1.3 hours (preclinical); ~1.25 - 3.0 hours (human) | Mice, Rats, Dogs, Monkeys, Humans | [22][23] |

| Bioavailability (%F) | 43 - 100% | Across preclinical species | [23] |

| Effect of Food | Delayed Tₘₐₓ and decreased Cₘₐₓ | Humans | [21][22] |

| Distribution (Vₛₛ) | 0.2 - 0.4 L/kg (low to moderate distribution) | Across preclinical species | [23] |

| Protein Binding | High plasma protein binding | In vitro / Preclinical | [23] |

| Metabolism | Metabolically stable in human liver microsomes and hepatocytes. Minimal potential for CYP-mediated drug-drug interactions. | In vitro | [23] |

| Elimination (t₁/₂) | 1.3 - 5.7 hours (preclinical); 6.9 - 11.3 hours (human) | Across preclinical species, Humans | [22][23] |

| Excretion | Dual routes of elimination; primarily excreted unchanged in urine (~25-41%) and bile (~25% in rats). | Rats, Humans | [22][23] |

These data indicate that Desidustat is well-absorbed orally, does not accumulate in tissues, and is eliminated through both renal and biliary pathways with minimal metabolic liability.[23]

Analytical Methodology: Quantification by RP-HPLC

For research and quality control, a robust analytical method is essential for the accurate quantification of Desidustat in bulk drug and pharmaceutical formulations. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a standard and reliable approach.[15]

Self-Validating Experimental Protocol

The causality behind this protocol design ensures its trustworthiness and reproducibility. The use of a C18 column is standard for moderately polar compounds like Desidustat. The mobile phase, a mixture of organic solvents like methanol and acetonitrile, is optimized to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring separation from potential impurities or excipients.[24] The detection wavelength is selected based on the compound's UV absorbance maxima to ensure maximum sensitivity.[15][25]

Step-by-Step RP-HPLC Workflow:

-

Instrumentation & Reagents:

-

Chromatographic Conditions:

-

Preparation of Standard Solutions:

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of Desidustat reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1-6 µg/mL or 25-150 µg/mL) by serially diluting the stock solution with the mobile phase.[15]

-

-

Preparation of Sample Solution (from Tablets):

-

Weigh and finely powder a set number of tablets (e.g., 20) to determine the average tablet weight.

-

Accurately weigh a quantity of tablet powder equivalent to a known amount of Desidustat (e.g., 25 mg) and transfer to a volumetric flask.[24]

-

Add a portion of the diluent (e.g., methanol), sonicate for 10-15 minutes to ensure complete dissolution, and dilute to the final volume.[24]

-

Filter the solution through a 0.45 µm syringe filter to remove excipients.

-

Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

-

-

Analysis and Quantification:

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Desidustat in the sample solution from the calibration curve using the measured peak area.

-

Method Validation Parameters: This protocol has been validated according to ICH guidelines, demonstrating:

-

Linearity: Correlation coefficients (r²) > 0.998.[15]

-

Accuracy: Percent recovery typically between 99-102%.

-

Precision: Relative Standard Deviation (RSD) < 2%.[25]

-

Limits of Detection (LOD) & Quantification (LOQ): Demonstrated sensitivity at low µg/mL levels (e.g., LOD ~0.024 µg/mL, LOQ ~0.07 µg/mL).[26]

Conclusion

Desidustat (CAS 54090-25-4) is a well-characterized HIF-PH inhibitor with a robust physicochemical profile conducive to oral formulation. Its mechanism of action, centered on the physiological stabilization of HIF-1α, offers a sophisticated approach to managing anemia by coordinating both erythropoiesis and iron metabolism. The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a predictable elimination profile with low metabolic risk. Furthermore, validated and reproducible analytical methods, such as the RP-HPLC protocol detailed herein, are available to support ongoing research, development, and quality control efforts for this promising therapeutic agent.

References

- Desidustat: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC. (2024, October 22). Vertex AI Search.

-

Nonclinical Pharmacokinetic Evaluation of Desidustat: a Novel Prolyl Hydroxylase Inhibitor for the Treatment of Anemia - PubMed. (2022, July 26). PubMed. [Link]

-

Desidustat: a novel PHD inhibitor for the treatment of CKD-induced anemia - Frontiers. Frontiers. [Link]

-

Desidustat - Wikipedia. Wikipedia. [Link]

-

Desidustat: First Approval - PMC - PubMed Central. (2022, July 14). PubMed Central. [Link]

-

What is the mechanism of Desidustat? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]

-

What is the mechanism of action of Desidustat? - Dr.Oracle. (2025, December 18). Dr.Oracle. [Link]

-

Desidustat: First Approval - PubMed. PubMed. [Link]

-

Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - NIH. National Institutes of Health. [Link]

-

Inhibition of Prolyl Hydroxylase Domain Proteins Promotes Therapeutic Revascularization | Circulation - American Heart Association Journals. AHA Journals. [Link]

-

Desidustat: Indications, Dosage, Side Effects, and More - Drug Today Medical Times. Drug Today Medical Times. [Link]

-

HIF-Prolyl Hydroxylase Inhibitor Desidustat Increases Pyruvate Kinase Activity and Reduces Oxidative Stress in Red Blood Cells, Causes Erythrocytosis in Thalassaemic Mice, and Reduces Sickling in Sickle Cell Patient's Blood - PubMed. PubMed. [Link]

-

Hypoxia and HIF Signaling: One Axis with Divergent Effects - MDPI. MDPI. [Link]

-

What is the mechanism of action (MOA) of Desidustat? - Dr.Oracle. (2025, December 18). Dr.Oracle. [Link]

-

Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

-

What is Desidustat used for? - Patsnap Synapse. (2024, June 14). Patsnap Synapse. [Link]

-

Hypoxia-inducible factor - Wikipedia. Wikipedia. [Link]

-

Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC - PubMed Central. PubMed Central. [Link]

-

Prolyl hydroxylase domain-containing protein inhibitors as stabilizers of hypoxia-inducible factor: small molecule-based therapeutics for anemia | Semantic Scholar. Semantic Scholar. [Link]

-

The hypoxia-inducible factor pathway, prolyl hydroxylase domain protein inhibitors, and their roles in bone repair and regeneration - PubMed. PubMed. [Link]

-

Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PubMed. PubMed. [Link]

-

Desidustat | C16H16N2O6 | CID 75593290 - PubChem - NIH. PubChem. [Link]

-

Reversed phase-HPLC-PDA method for quantification of Desidustat - ACG Publications. (2023, November 9). ACG Publications. [Link]

-

Method Development and Validation of Desidustat in Solid Dosage Form by RP-HPLC Method. (2025, March 15). International Journal of Creative Research Thoughts. [Link]

-

Method Development and Validation of Desidustat in Solid Dosage Form by RP-HPLC Method - ResearchGate. (2025, August 9). ResearchGate. [Link]

-

“Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Desidustat in Tablet Dosage Form” - IJNRD. (2023, June 6). International Journal of Novel Research and Development. [Link]

-

A Novel Spectrophotometric Method Development for Quantification of Desidustat in Bulk and Pharmaceutical Dosage Form - Bentham Science Publisher. (2023, September 8). Bentham Science. [Link]

-

DESIDUSTAT HIF prolyl-hydroxylase inhibitor - OXEMIA. OXEMIA. [Link]

-

desidustat | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

(PDF) Desidustat: a novel PHD inhibitor for the treatment of CKD-induced anemia. ResearchGate. [Link]

-

1616690-16-4(Desidustat) | Kuujia.com. (2024, August 29). Kuujia.com. [Link]

Sources

- 1. Desidustat: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Desidustat used for? [synapse.patsnap.com]

- 3. Frontiers | Desidustat: a novel PHD inhibitor for the treatment of CKD-induced anemia [frontiersin.org]

- 4. drugtodayonline.com [drugtodayonline.com]

- 5. Desidustat | C16H16N2O6 | CID 75593290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Desidustat? [synapse.patsnap.com]

- 8. ahajournals.org [ahajournals.org]

- 9. droracle.ai [droracle.ai]

- 10. desidustat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. OXEMIA : About Oxemia [oxemia.com]

- 13. Desidustat - Wikipedia [en.wikipedia.org]

- 14. selleckchem.com [selleckchem.com]

- 15. acgpubs.org [acgpubs.org]

- 16. caymanchem.com [caymanchem.com]

- 17. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

- 18. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 21. Desidustat: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Desidustat: a novel PHD inhibitor for the treatment of CKD-induced anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nonclinical Pharmacokinetic Evaluation of Desidustat: a Novel Prolyl Hydroxylase Inhibitor for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ijnrd.org [ijnrd.org]

- 25. eurekaselect.com [eurekaselect.com]

- 26. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to N-(4-hydroxyphenyl)-2-methoxybenzamide and Its Prospective Targets

Introduction: The Emergence of a Privileged Scaffold

N-(4-hydroxyphenyl)-2-methoxybenzamide is a member of the benzamide class of compounds, a structural motif recognized in medicinal chemistry for its versatility in interacting with a wide array of biological targets.[1] The core architecture, featuring two substituted phenyl rings joined by an amide linkage, provides a robust framework for the design of novel therapeutic agents.[1] Specifically, the 2-methoxybenzamide portion has been identified as an advantageous structural element, contributing to potent inhibitory activities in critical signaling pathways, most notably the Hedgehog signaling cascade.[1][2][3] This guide will provide an in-depth exploration of the primary therapeutic target of this compound, the Hedgehog signaling pathway, and delineate the experimental methodologies required for its validation and further investigation.

Part 1: The Hedgehog Signaling Pathway - A Prime Therapeutic Target in Oncology

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[2][3] Its aberrant activation has been implicated in the tumorigenesis and metastasis of a variety of cancers, including basal cell carcinoma, medulloblastoma, and pancreatic carcinoma.[2][3] Consequently, the inhibition of this pathway presents a promising strategy for anticancer therapy.[2][3]

Mechanism of Hedgehog Signaling and the Role of Smoothened (Smo)

In the absence of Hh ligands, the transmembrane protein Patched (Ptch) inhibits the activity of the G protein-coupled receptor-like protein Smoothened (Smo).[2][3] This keeps the signaling cascade inactive. Upon binding of an Hh ligand (e.g., Sonic hedgehog, Shh) to Ptch, the inhibition on Smo is relieved. Smo then translocates to the primary cilium, a microtubule-based organelle that acts as a signaling hub.[2][3] This initiates a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[2][3] In the nucleus, Gli proteins activate the transcription of target genes that promote cell proliferation, survival, and differentiation.

The 2-methoxybenzamide scaffold, a core component of this compound, has been shown to be a potent inhibitor of the Hh pathway by directly targeting the Smoothened receptor.[2][3][4] By binding to Smo, these inhibitors can prevent its ciliary translocation and subsequent activation of downstream signaling, effectively shutting down the pro-tumorigenic effects of an overactive Hh pathway.[2][3]

Visualizing the Hedgehog Signaling Pathway and Inhibition

Caption: Hedgehog signaling pathway activation and point of inhibition.

Part 2: Experimental Validation of Therapeutic Targeting

To rigorously validate this compound as an inhibitor of the Hedgehog pathway and a potential therapeutic agent, a series of well-defined experimental protocols are necessary.

Workflow for Target Validation

Caption: Experimental workflow for validating Hh pathway inhibitors.

Detailed Experimental Protocols

1. Gli-Luciferase Reporter Assay

-

Principle: This cell-based assay quantitatively measures the activity of the Hh pathway by using a reporter gene (luciferase) under the control of a Gli-responsive promoter. Inhibition of the pathway results in a decrease in luciferase expression and, consequently, a reduced luminescent signal.

-

Protocol:

-

Cell Culture: Culture NIH/3T3 cells or other suitable cell lines stably transfected with a Gli-responsive luciferase reporter construct.

-

Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours. Include a known Hh pathway inhibitor (e.g., vismodegib) as a positive control and DMSO as a vehicle control.

-

Pathway Activation: Stimulate the Hh pathway by adding a conditioned medium containing Sonic hedgehog (Shh) or a Smo agonist like SAG.

-

Incubation: Incubate the plate for 24-48 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega's ONE-Glo™ Luciferase Assay System).

-

Data Analysis: Normalize the luciferase readings to cell viability (e.g., using a parallel MTS assay) and calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the Hh pathway activity.

-

2. Smoothened Ciliary Translocation Assay

-

Principle: This immunofluorescence-based assay visually confirms that the compound's mechanism of action involves the inhibition of Smo trafficking to the primary cilium.

-

Protocol:

-

Cell Culture and Seeding: Seed NIH/3T3 cells on glass coverslips in a 24-well plate and grow to sub-confluency.

-

Serum Starvation: Serum-starve the cells for 24 hours to induce the formation of primary cilia.

-

Compound Treatment and Pathway Activation: Treat the cells with this compound or control compounds for 2-4 hours, followed by stimulation with Shh or SAG for 4-6 hours.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with primary antibodies against Smo and a ciliary marker (e.g., acetylated α-tubulin or Arl13b).

-

Incubate with corresponding fluorescently labeled secondary antibodies.

-

Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.

-

-

Microscopy and Image Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the percentage of cells showing co-localization of Smo and the ciliary marker in each treatment group.

-

3. In Vitro Antiproliferative Assay

-

Principle: This assay determines the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on Hh signaling.

-

Protocol:

-

Cell Lines: Use Hh-dependent cancer cell lines such as Daoy (medulloblastoma) or Panc-1 (pancreatic cancer).

-

Seeding: Seed the cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: Plot the cell viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

-

Quantitative Data Summary

While specific data for this compound is not available in the provided search results, studies on structurally similar 2-methoxybenzamide derivatives have shown potent Hh pathway inhibition. For instance, compound 21 in one study demonstrated an IC50 value of 0.03 μM in a Gli-luciferase reporter assay.[2][3] This highlights the potential for this compound to exhibit similar nanomolar to sub-micromolar potency.

| Assay | Parameter Measured | Expected Outcome for an Active Compound | Reference Compound | Typical Potency of 2-Methoxybenzamide Derivatives |

| Gli-Luciferase Reporter Assay | IC50 | Low IC50 value | Vismodegib | 0.03 - 1 µM[2][3] |

| Smo Ciliary Translocation | % of cells with ciliary Smo | Significant reduction | Vismodegib | - |

| Antiproliferative Assay | GI50 | Low GI50 in Hh-dependent cells | Vismodegib | Varies by cell line |

Part 3: Exploring Additional Therapeutic Avenues

The structural motifs within this compound suggest potential for other therapeutic applications beyond Hh pathway inhibition.

-

Histone Deacetylase (HDAC) Inhibition: The 4-hydroxybenzamide scaffold is a known component of some HDAC inhibitors.[5] Dysregulation of HDACs is linked to various cancers, and their inhibition can lead to the re-expression of tumor suppressor genes.[5]

-

Antimicrobial Activity: 4-Hydroxybenzamide derivatives have also shown activity against various microbial pathogens.[5] The proposed mechanisms include disruption of cell membrane function and inhibition of essential biosynthetic pathways.[5]

Further investigation into these areas would require specific enzymatic assays for HDAC inhibition and antimicrobial susceptibility testing against a panel of relevant bacteria and fungi.

Conclusion and Future Directions

This compound is a promising compound for further investigation as a therapeutic agent, with the Hedgehog signaling pathway being its most prominent and well-supported target. The 2-methoxybenzamide core has been established as a potent inhibitor of the Smoothened receptor, a key activator of this oncogenic pathway.[2][3][4] The experimental workflows and protocols detailed in this guide provide a comprehensive framework for validating its activity and mechanism of action. Future research should focus on the synthesis and in-depth biological evaluation of this compound to determine its specific potency and selectivity. Furthermore, exploring its potential as an HDAC inhibitor or antimicrobial agent could unveil additional therapeutic opportunities for this versatile chemical scaffold.

References

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Publishing. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Buy 2-Methoxybenzamide | 2439-77-2 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note & Protocol: Evaluating the Cytotoxicity of N-(4-hydroxyphenyl)-2-methoxybenzamide

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay protocol to determine the cytotoxic potential of the compound N-(4-hydroxyphenyl)-2-methoxybenzamide. This benzamide derivative is a member of a chemical class recognized for its diverse biological activities, making a thorough understanding of its cytotoxic profile imperative for further investigation.[1] This guide outlines multiple, complementary assay methodologies, including the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for the characterization of apoptotic and necrotic cell death. The protocols provided herein are designed to be self-validating, with an emphasis on the scientific rationale behind key experimental steps, ensuring data integrity and reproducibility.

Introduction: The Scientific Imperative for Cytotoxicity Profiling

This compound belongs to the benzamide class of compounds, a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Structurally related analogues have been investigated for their antiproliferative activity against various human cancer cell lines.[1] Given this context, a critical initial step in the preclinical evaluation of this compound is the characterization of its cytotoxic effects. Cytotoxicity assays are foundational in drug discovery and toxicology for determining a compound's therapeutic index and identifying potential off-target effects.[2][3]

This guide provides a multi-faceted approach to assessing the cytotoxicity of this compound, moving beyond a single readout to a more holistic understanding of the compound's impact on cellular health. We will detail three key assays:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6][7]

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[8][9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[10]

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay provides a more nuanced view of cell death, distinguishing between early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[11]

By employing these complementary assays, researchers can obtain a comprehensive cytotoxic profile of this compound, elucidating not only the concentration-dependent effects on cell viability but also the potential mechanisms of cell death.

Experimental Design & Workflow

A logical and well-controlled experimental design is paramount for generating reliable cytotoxicity data. The following workflow provides a general framework for testing this compound.

Figure 1: General workflow for assessing the cytotoxicity of this compound.

Detailed Protocols

Materials and Reagents

-

This compound (ensure high purity)

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7) and appropriate culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

MTT solvent (e.g., acidified isopropanol or SDS-HCl solution)[6][13]

-

LDH Cytotoxicity Assay Kit

-

Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

-

96-well flat-bottom cell culture plates

-

Sterile microcentrifuge tubes and serological pipettes

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

-

Flow cytometer

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods and is a reliable starting point for assessing metabolic activity.[5][7]

3.2.1. Reagent Preparation

-

Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS.[6] Filter sterilize and store at 4°C, protected from light.

3.2.2. Assay Procedure

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5][13]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of MTT solvent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity.[8]

3.3.1. Assay Procedure

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol (Section 3.2.2). It is often efficient to run the MTT and LDH assays in parallel on separate plates.

-

Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well flat-bottom plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

-

Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[14]

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm within 1 hour of adding the stop solution.[14]

Protocol 3: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[11]

3.4.1. Assay Procedure

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Analysis and Interpretation

4.1. MTT and LDH Assay Data Analysis

-

Background Subtraction: Subtract the absorbance of the media-only blank from all other readings.

-

Percentage Viability/Cytotoxicity Calculation:

-

MTT Assay (% Viability): [(Absorbance of treated cells / Absorbance of vehicle control)] x 100

-

LDH Assay (% Cytotoxicity): [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)] x 100

-

-

IC50/CC50 Calculation: The half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability or cytotoxicity against the log concentration of the compound. A non-linear regression analysis is then used to fit the data to a dose-response curve.[15]

Table 1: Example Data Presentation for Cytotoxicity Assays

| Assay | Cell Line | Treatment Duration (h) | IC50/CC50 (µM) |

| MTT | HeLa | 24 | Experimental Value |

| MTT | HeLa | 48 | Experimental Value |

| LDH | HeLa | 24 | Experimental Value |

| LDH | HeLa | 48 | Experimental Value |

4.2. Annexin V/PI Assay Data Interpretation

The flow cytometry data will be presented as a dot plot, which can be divided into four quadrants:

-

Lower Left (Annexin V- / PI-): Live cells

-

Lower Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper Left (Annexin V- / PI+): Necrotic cells

Figure 2: Quadrant analysis of Annexin V/PI flow cytometry data.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and the induction of apoptosis or necrosis. The resulting data, including IC50/CC50 values and the mode of cell death, are critical for guiding further preclinical development, including mechanism of action studies and in vivo efficacy and toxicity assessments. It is essential to remember that these protocols may require optimization for different cell lines and experimental conditions.

References

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

-

Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, & D. T. Dranchak (Eds.), Assay Guidance Manual.

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

-

Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

protocols.io. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]

- Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.

-

ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

-

Judson, R., et al. (2018). Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. U.S. Environmental Protection Agency. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. PubChem. Retrieved from [Link]

- Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.

-

National Center for Biotechnology Information. (n.d.). N-Hydroxy-4-methoxybenzamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Hydroxy-3-Methoxyphenyl)-N-(2-(4-Hydroxyphenyl)-2-Methoxyethyl)Acrylamide. PubChem. Retrieved from [Link]

- de Oliveira, G. P., et al. (2022). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 66(9), e0065222.

Sources

- 1. benchchem.com [benchchem.com]

- 2. opentrons.com [opentrons.com]

- 3. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]